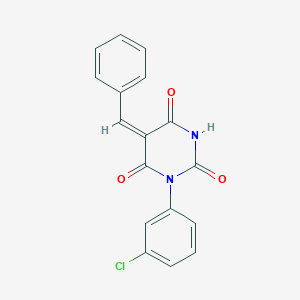
5-benzylidene-1-(3-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-benzylidene-1-(3-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as BCPT, is a pyrimidine derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 5-benzylidene-1-(3-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione involves the inhibition of enzymes involved in various cellular processes, including DNA replication and protein synthesis. 5-benzylidene-1-(3-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to induce oxidative stress in cancer cells, leading to apoptosis.
Biochemical and physiological effects:
5-benzylidene-1-(3-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have a range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and reduction of inflammation. 5-benzylidene-1-(3-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to have antioxidant properties, which may contribute to its anti-cancer effects.
Advantages and Limitations for Lab Experiments
The advantages of using 5-benzylidene-1-(3-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments include its low toxicity and ability to inhibit the growth of cancer cells and bacterial strains. However, the limitations of using 5-benzylidene-1-(3-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione include its low solubility in water and its potential to cause DNA damage in normal cells.
Future Directions
For the study of 5-benzylidene-1-(3-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione include the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in various diseases, and the study of its mechanism of action in more detail. Additionally, the use of 5-benzylidene-1-(3-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione in combination with other compounds may enhance its therapeutic potential.
In conclusion, 5-benzylidene-1-(3-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is a pyrimidine derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 5-benzylidene-1-(3-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione as a therapeutic agent.
Synthesis Methods
The synthesis of 5-benzylidene-1-(3-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione can be achieved using various methods, including the reaction of 3-chlorobenzaldehyde with barbituric acid in the presence of a base. Another method involves the reaction of 3-chlorobenzaldehyde with ethyl acetoacetate followed by condensation with urea. The yield of 5-benzylidene-1-(3-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione from these methods ranges from 40-70%.
Scientific Research Applications
5-benzylidene-1-(3-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied for its potential therapeutic applications, including its anti-cancer, anti-inflammatory, and anti-bacterial properties. Studies have shown that 5-benzylidene-1-(3-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione can induce apoptosis in cancer cells, inhibit the growth of bacterial strains, and reduce inflammation in animal models.
properties
IUPAC Name |
(5E)-5-benzylidene-1-(3-chlorophenyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O3/c18-12-7-4-8-13(10-12)20-16(22)14(15(21)19-17(20)23)9-11-5-2-1-3-6-11/h1-10H,(H,19,21,23)/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVJZYQDCSJYFDR-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

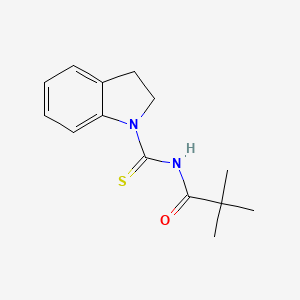
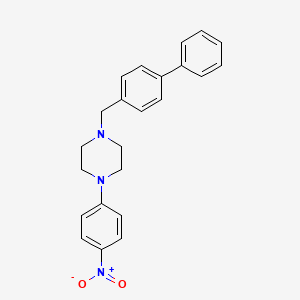
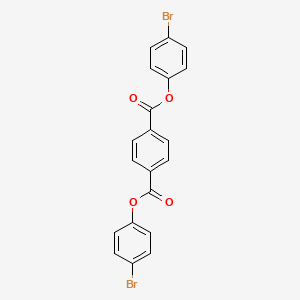
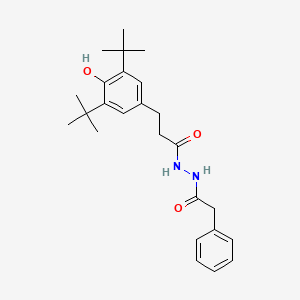
![2-(1-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)-1,3-benzoxazole](/img/structure/B5174037.png)
![2-(dimethylamino)ethyl tricyclo[4.3.1.1~3,8~]undecane-1-carboxylate hydrochloride](/img/structure/B5174040.png)

![N-benzyl-2-[2-(1-ethylpropylidene)hydrazino]-2-oxoacetamide](/img/structure/B5174063.png)
![1-chloro-3-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B5174065.png)
![2-chloro-4-methyl-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5174077.png)
![methyl 3-{2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5174095.png)
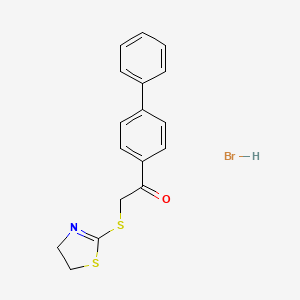
![2-[(phenoxyacetyl)amino]-N-phenyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5174108.png)
